molecular formula C19H17NO4 B5706491 methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate

methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate

Cat. No. B5706491
M. Wt: 323.3 g/mol
InChI Key: DZQMLOPGRLIZRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate, also known as MEBCI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. It belongs to the class of indole derivatives and has a molecular weight of 337.38 g/mol. In

Mechanism of Action

The exact mechanism of action of methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate is not yet fully understood. However, it has been proposed that methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate may exert its anti-inflammatory and antioxidant effects by inhibiting the activity of nuclear factor-kappa B (NF-κB) and reducing the production of reactive oxygen species (ROS). methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate may also induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins.
Biochemical and Physiological Effects:
methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.

Advantages and Limitations for Lab Experiments

Methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate has several advantages for lab experiments. It is easily synthesized using simple chemical reactions and is relatively inexpensive compared to other compounds with similar properties. methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate is also stable under normal laboratory conditions and can be stored for long periods of time without degradation. However, methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate has some limitations for lab experiments. Its solubility in water is limited, which may affect its bioavailability in vivo. methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate may also have low toxicity towards cancer cells, which may limit its effectiveness as an anticancer agent.

Future Directions

There are several future directions for research on methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate. One potential direction is to study its effects on other diseases such as neurodegenerative disorders and cardiovascular diseases. methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate may also be studied for its potential as a drug delivery system due to its unique chemical structure. In addition, further studies may be conducted to optimize the synthesis method and improve the bioavailability of methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate. Overall, methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate has shown promising results in scientific research and has the potential to be a valuable tool for various applications.

Synthesis Methods

The synthesis of methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate involves the reaction between 1H-indole-3-carboxylic acid and 4-ethoxybenzoyl chloride in the presence of a catalyst such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain pure methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate.

Scientific Research Applications

Methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in vitro. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo.

properties

IUPAC Name

methyl 1-(4-ethoxybenzoyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-3-24-14-10-8-13(9-11-14)18(21)20-12-16(19(22)23-2)15-6-4-5-7-17(15)20/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQMLOPGRLIZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204193
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-Ethoxy-benzoyl)-1H-indole-3-carboxylic acid methyl ester

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